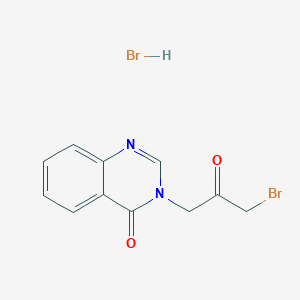

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide

説明

BenchChem offers high-quality 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIODYCBNNKNGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Strategic Importance

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical nodes in complex molecular architectures. Among these, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one stands out as a highly specialized, reactive intermediate. This compound is the linchpin in the synthesis of complex antimalarial alkaloid analogues, such as (±)-deoxyfebrifugine, and acts as a precursor for novel Pseudomonas aeruginosa quorum-sensing (PqsR) inhibitors. Its unique architecture—combining a stable, UV-active quinazolinone core with a highly electrophilic α-bromoketone moiety—makes it an indispensable tool for advanced heterocyclic synthesis, particularly via the Eschenmoser sulfide contraction.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is paramount for predicting its behavior in both synthetic workflows and biological assays. The quinazolinone core provides rigidity and a measurable chromophore, while the bromomethyl ketone tail dictates its reactivity.

Because the α-bromoketone is highly sensitive to nucleophilic attack and moisture, the molecule exhibits specific solubility and stability profiles. It requires storage in a desiccated, light-protected environment to prevent spontaneous degradation or polymerization.

Table 1: Physicochemical Properties and Molecular Descriptors

| Property | Value / Descriptor | Causality & Practical Implication |

| IUPAC Name | 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one | Defines the precise regiochemistry of the bromo substitution. |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Yields a molecular weight of 281.11 g/mol . |

| Topological Polar Surface Area (TPSA) | ~46.17 Ų | Low enough to permit passive membrane permeability in whole-cell assays, yet polar enough to require aprotic polar solvents (THF, MeCN) for dissolution. |

| Hydrogen Bond Donors / Acceptors | 0 / 3 | The lack of H-bond donors minimizes self-aggregation, ensuring predictable stoichiometry during bimolecular reactions. |

| Estimated LogP | 1.8 – 2.2 | Optimal lipophilicity for cell-based bioreporter assays, preventing compound precipitation in aqueous assay buffers. |

| Solubility Profile | Soluble in DMF, DMSO, THF, MeCN | Poorly soluble in water; requires organic co-solvents for biological testing. |

Mechanistic Causality: The Eschenmoser Sulfide Contraction

The primary application of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is its role as an electrophile in the Eschenmoser sulfide contraction [1]. Why choose this specific bromoketone? The causality lies in the precise electronic tuning of the molecule. The quinazolinone ring acts as an electron-withdrawing group that stabilizes the resulting enaminone product, while the terminal bromide is a superior leaving group for the initial S-alkylation of thiolactams.

When reacted with a thiolactam (e.g., piperidine-2-thione), the bromoketone undergoes a rapid S-alkylation to form a thioiminium salt. This salt is a self-validating intermediate: its formation is typically accompanied by a distinct color change and precipitation from non-polar solvents. Subsequent addition of a base and a thiophile (like triphenylphosphine) triggers deprotonation, episulfide formation, and irreversible sulfur extrusion to yield a stable vinylogous amide (enaminone).

Fig 1: Mechanistic pathway of the Eschenmoser sulfide contraction highlighting sulfur extrusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of this building block must be rigorously controlled. Direct bromination of 3-(2-oxopropyl)quinazolin-4(3H)-one often leads to chaotic mixtures of mono- and di-brominated products. To circumvent this, we employ a kinetically controlled silyl enol ether intermediate [1]. This protocol is self-validating: the success of the silyl enol ether formation can be tracked via TLC (shift to higher Rf), and the subsequent bromination with N-bromosuccinimide (NBS) yields a product that crystallizes directly, self-purifying from the succinimide byproduct.

Protocol A: Synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

-

N-Alkylation: React quinazolin-4(3H)-one with bromoacetone in the presence of K₂CO₃ in DMF at room temperature for 12 hours. Extract with EtOAc and wash with brine to isolate 3-(2-oxopropyl)quinazolin-4(3H)-one.

-

Kinetic Enolate Trapping: Dissolve the intermediate in dry CH₂Cl₂. Cool to 0 °C under argon. Add 1.2 equivalents of triethylamine (Et₃N) followed dropwise by 1.1 equivalents of TMS-triflate (TMSOTf). Stir for 1 hour. The formation of the silyl enol ether prevents thermodynamic equilibration.

-

Regioselective Bromination: Cool the solution to -78 °C. Add 1.05 equivalents of NBS dissolved in dry THF. Stir for 2 hours. The strict stoichiometric control ensures exclusive terminal bromination.

-

Self-Purification: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize the crude residue from hot ethanol to yield pure 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one as off-white crystals. Validate via LC-MS (m/z 281.0 [M+H]⁺ for ⁷⁹Br).

Fig 2: Step-by-step synthetic workflow for 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

Protocol B: Eschenmoser Contraction Workflow

-

Thioiminium Salt Formation: Combine equimolar amounts of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one and piperidine-2-thione in dry THF. Stir at room temperature for 48 hours. The precipitation of the thioiminium bromide salt serves as a visual, self-validating checkpoint.

-

Solvent Exchange: Evaporate the THF in vacuo and resuspend the solid in dry acetonitrile.

-

Contraction: Add 1.2 equivalents of triphenylphosphine and 1.5 equivalents of triethylamine. Stir at 60 °C for 4 hours. The phosphine acts as the thiophile, driving the irreversible extrusion of sulfur (forming triphenylphosphine sulfide) and yielding the target enaminone [1].

Applications in Advanced Therapeutics

Beyond its utility in synthesizing the antimalarial alkaloid (±)-deoxyfebrifugine [1], this quinazolinone scaffold has gained massive traction in anti-virulence drug discovery.

Derivatives of this core, particularly 6-chloro substituted analogues synthesized from similar bromoketone precursors, have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum-sensing transcriptional regulator PqsR [2]. By acting as PqsR antagonists, these compounds effectively attenuate the production of the virulence factor pyocyanin without exhibiting direct bactericidal activity. This mechanism is highly advantageous, as it imposes less selective pressure on the bacteria, thereby reducing the likelihood of resistance development [2]. The physicochemical properties of the quinazolinone core—specifically its structural mimicry of the endogenous ligand PQS (Pseudomonas quinolone signal)—are directly responsible for its high binding affinity within the PqsR ligand-binding domain.

References

-

Grossman, S., Soukarieh, F., Richardson, W., Liu, R., Mashabi, A., Emsley, J., Williams, P., Cámara, M., & Stocks, M. J. (2020). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. European Journal of Medicinal Chemistry, 208, 112778. [Link]

Bromo-Oxopropyl Functionalized Quinazolinones: A Dual-Target Paradigm in Translational Therapeutics

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization with a bromo-oxopropyl moiety—most prominently exemplified by the alkaloid derivative Halofuginone (7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]quinazolin-4(3H)-one)—elevates it from a generic kinase inhibitor to a highly specific, dual-action therapeutic agent[1].

As a Senior Application Scientist, I have observed that successful drug development requires moving beyond phenotypic screening to understand the precise causality of a molecule's action. Bromo-oxopropyl functionalized quinazolinones operate via a unique dual-mechanism paradigm: they simultaneously inhibit prolyl-tRNA synthetase (EPRS) to trigger the Amino Acid Response (AAR) pathway[1][2], and they potently suppress the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling axis[3][4]. This whitepaper dissects these mechanisms, provides self-validating experimental workflows for their investigation, and establishes the structural basis for their profound anti-fibrotic, immunomodulatory, and anti-tumor efficacies.

Structural Biology & Pharmacophore Causality

The biological activity of bromo-oxopropyl quinazolinones is not accidental; it is a product of precise steric and electronic interactions within target binding pockets.

-

The Quinazolinone Core: Provides a stable, planar aromatic system that intercalates or stacks with key hydrophobic residues in target enzymes.

-

Halogenation (Bromo/Chloro substitutions): The presence of a bromine atom at the 7-position and a chlorine at the 6-position significantly increases the lipophilicity and electron-withdrawing capacity of the ring. This enhances the binding affinity to the ATP-binding pocket of prolyl-tRNA synthetase via halogen bonding and favorable van der Waals interactions.

-

The Oxopropyl Linker: The 2-oxopropyl chain acts as a critical spacer, positioning the terminal piperidinyl or basic amine group to mimic the transition state of prolyl-adenylate. This specific geometry is what allows the molecule to act as an ATP-dependent, competitive inhibitor of proline incorporation[2].

Mechanism I: EPRS Inhibition and the Amino Acid Response (AAR)

The most defining mechanism of bromo-oxopropyl quinazolinones is their ability to induce a state of "pseudo-starvation" within the cell.

These compounds act as ATP-dependent, prolyl adenylate-mimetic inhibitors of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS)[1][5]. By occupying the active site, they block the attachment of the amino acid proline to its cognate tRNA.

Causality Cascade:

-

Inhibition: The compound outcompetes proline for the ProRS active site.

-

Accumulation: Uncharged tRNA Pro accumulates in the cytoplasm.

-

Sensing: The General Control Nonderepressible 2 (GCN2) kinase senses the uncharged tRNA and auto-activates.

-

Phosphorylation: GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

-

Translation Arrest: This triggers the Integrated Stress Response (ISR), halting global protein translation while selectively upregulating stress-response genes[2].

Crucially, this specific translational arrest profoundly inhibits the differentiation of pro-inflammatory Th17 cells, making these compounds highly effective against Th17-driven autoimmunities[1].

Fig 1: EPRS inhibition by bromo-oxopropyl quinazolinones triggering the AAR and ISR pathways.

Mechanism II: Attenuation of the TGF-β/Smad3 Axis

Independent of their translational effects, bromo-oxopropyl quinazolinones directly intervene in the fibrotic cascade by antagonizing Transforming Growth Factor-beta (TGF-β) signaling[3][6].

In a pathological fibrotic state, TGF-β binds to its receptor, causing the phosphorylation of Smad2 and Smad3. These proteins translocate to the nucleus to drive the transcription of extracellular matrix (ECM) proteins like Type I collagen[7]. Bromo-oxopropyl quinazolinones disrupt this by:

-

Rapidly decreasing the phosphorylation of Smad2 and Smad3[3].

-

Downregulating the expression of the TGF-β Type II receptor (TβRII)[4].

-

Upregulating Smad7, an inhibitory Smad that acts as a negative feedback loop against the TGF-β receptor complex[4][6].

Fig 2: Disruption of the pro-fibrotic TGF-β/Smad signaling axis by bromo-oxopropyl quinazolinones.

Quantitative Pharmacodynamics

To provide a clear benchmark for researchers developing novel derivatives, the following table summarizes the established quantitative metrics for halofuginone (the prototype bromo-oxopropyl quinazolinone) across its primary targets.

| Target / Readout | Assay Type | Observed Metric | Biological Consequence |

| ProRS (EPRS) | In vitro Aminoacylation | Ki≈18.3 nM | Accumulation of uncharged tRNA Pro [1] |

| Smad3 Phosphorylation | Western Blot (MDA-MB-231 cells) | IC 50≈200 nM | Blockade of nuclear translocation[3] |

| COL1A1 Transcription | qRT-PCR (Fibroblasts) | >80% Reduction at 100 nM | Cessation of Type I collagen synthesis[4] |

| Th17 Differentiation | Flow Cytometry (IL-17 + cells) | IC 50≈3 nM | Resolution of autoimmune inflammation[1] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, it is critical to utilize assays that inherently validate the mechanism of action. Below are two field-proven protocols designed to isolate and confirm the dual mechanisms of bromo-oxopropyl quinazolinones.

Protocol A: In Vitro ATP-Dependent ProRS Aminoacylation Assay

Rationale: Because the compound is an ATP-dependent prolyl adenylate-mimetic, varying ATP and proline concentrations allows us to prove competitive vs. non-competitive inhibition dynamics.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl 2 , and 2 mM DTT.

-

Enzyme Incubation: Incubate 10 nM of purified recombinant human ProRS with varying concentrations of the bromo-oxopropyl quinazolinone (0.1 nM to 10 μ M) for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding a master mix containing 2 mM ATP, 10 μ M [3H] -Proline (radiolabeled), and 2 mg/mL of bulk E. coli tRNA.

-

Quenching & Precipitation: After 10 minutes at 37°C, quench the reaction by spotting 15 μ L of the mixture onto Whatman 3MM filter pads pre-soaked in 5% trichloroacetic acid (TCA).

-

Washing: Wash the filter pads three times in cold 5% TCA to remove unbound [3H] -Proline, followed by a final wash in 100% ethanol.

-

Quantification: Dry the pads and measure the retained radioactivity (representing charged [3H] -Prolyl-tRNA) using a liquid scintillation counter. Calculate the IC 50 using a four-parameter logistic regression.

Protocol B: Dual-Luciferase Smad3 Transcriptional Reporter Assay

Rationale: Western blots only show phosphorylation; a reporter assay proves that the compound successfully halts the downstream transcriptional activity of Smad3 in the nucleus.

-

Cell Culture & Transfection: Seed human dermal fibroblasts (or MDA-MB-231 cells) in a 96-well plate at 1×104 cells/well. Co-transfect the cells with a p3TP-Lux plasmid (containing Smad3-responsive elements driving Firefly luciferase) and a pRL-TK plasmid (Renilla luciferase for normalization) using Lipofectamine 3000.

-

Starvation: 24 hours post-transfection, wash cells and replace with serum-free media for 12 hours to reduce basal signaling.

-

Compound Pre-treatment: Treat cells with the bromo-oxopropyl quinazolinone (e.g., 100 nM and 200 nM) for 2 hours.

-

TGF-β Stimulation: Add recombinant human TGF-β1 (5 ng/mL) to the wells and incubate for 24 hours.

-

Lysis and Readout: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luciferase activities using a dual-luciferase assay system on a microplate luminometer.

-

Data Analysis: Normalize Firefly relative light units (RLU) to Renilla RLU. A successful assay will show a robust spike in normalized RLU upon TGF-β treatment, which is dose-dependently ablated by the quinazolinone compound[3][4].

Conclusion

Bromo-oxopropyl functionalized quinazolinones represent a sophisticated class of small molecules that bridge the gap between metabolic stress induction and direct signaling blockade. By competitively inhibiting EPRS to trigger the AAR, and simultaneously dismantling the TGF-β/Smad3 fibrotic axis, these compounds offer a highly targeted approach to treating fibrotic diseases, Th17-mediated autoimmune disorders, and solid tumors dependent on active TGF-β signaling. Future structural optimizations of the oxopropyl linker and halogen substitutions hold immense promise for tuning the pharmacokinetic profiles of this vital chemical class.

References

-

Keller, T. L., et al. "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase." Nature Chemical Biology. Available at:[Link]

-

Patsnap Synapse. "What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs?" Available at:[Link]

-

Juarez, P., et al. "Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis." Oncotarget. Available at:[Link]

-

Xavier, S., et al. "Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone." Journal of Biological Chemistry. Available at:[Link]

-

Chu, J., et al. "The Prolyl-tRNA Synthetase Inhibitor Halofuginone Inhibits SARS-CoV-2 Infection." bioRxiv. Available at:[Link]

-

Flanders, K. C. "Smad3 as a mediator of the fibrotic response." International Journal of Experimental Pathology. Available at:[Link]

Sources

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 3. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Prolyl-tRNA Synthetase Inhibitor Halofuginone Inhibits SARS-CoV-2 Infection | bioRxiv [biorxiv.org]

- 6. dovepress.com [dovepress.com]

- 7. Smad3 as a mediator of the fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one: Solubility Dynamics and Stability Kinetics

Executive Summary

As a bifunctional synthetic intermediate and pharmacophore building block, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one presents a unique physicochemical dichotomy. The molecule consists of a highly hydrophobic, planar quinazolin-4(3H)-one core fused to a highly reactive, electrophilic α -bromo ketone moiety. For researchers and drug development professionals, mastering the handling of this compound requires a deep understanding of its solubility limitations and its susceptibility to nucleophilic degradation.

This whitepaper provides an authoritative framework for evaluating the solubility and stability of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, detailing field-proven protocols designed to prevent artifactual data during in vitro assays and organic synthesis.

Structural Profiling & Chemical Causality

To understand the behavior of this compound, we must deconstruct its two primary structural domains:

The Quinazolin-4(3H)-one Core: Quinazolinone derivatives are characterized by extensive π

π stacking and strong intermolecular crystal lattice energies[1]. This results in characteristically poor aqueous solubility but high affinity for polar aprotic solvents[2].The α -Bromo Ketone Tail: The 3-bromo-2-oxopropyl group at the N3 position is a classic electrophile. The adjacent carbonyl group withdraws electron density, rendering the α -carbon highly susceptible to bimolecular nucleophilic substitution ( SN2 )[3]. In aqueous or basic media, this moiety is prone to hydrolysis, displacing the bromide ion to form an α -hydroxy ketone[4].

Solubility Dynamics

The planar nature of the quinazolinone ring dictates that thermodynamic solubility in aqueous buffers is exceptionally low. To achieve functional concentrations for biological or chemical assays, the compound must be initially solubilized in a carrier solvent that disrupts the crystal lattice.

Data Presentation: Estimated Solubility Profile

Table 1: Physicochemical solubility profile of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one across standard laboratory solvents.

Solvent SystemDielectric Constant ( ϵ )Estimated SolubilityCausality / Mechanism of SolvationDMSO (Anhydrous)46.7> 50 mg/mLPolar aprotic nature efficiently disrupts π π stacking without nucleophilic attack.DMF (Anhydrous)36.7> 30 mg/mLSimilar to DMSO; excellent for stock preparation.Acetonitrile37.55 - 10 mg/mLModerate solvation; useful for LC-MS mobile phases.Methanol32.7< 2 mg/mLProtic solvent; risk of slow solvolysis (ketal formation or substitution).Water / PBS (pH 7.4)80.1< 10 µg/mLHigh polarity and hydrogen bonding network excludes the hydrophobic core.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask HPLC-UV)

To generate self-validating solubility data, kinetic dissolution must be separated from thermodynamic equilibrium.

-

Preparation: Add 5 mg of solid 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one to a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Note: For aqueous buffers, ensure the pH is strictly monitored, as pH > 7.5 accelerates degradation.

-

Equilibration: Agitate the suspension on a thermomixer at 25°C and 800 RPM for exactly 24 hours. Causality: 24 hours ensures the system overcomes the activation energy required to break the crystal lattice, achieving true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 25°C. Causality: High-speed centrifugation pellets micro-suspensions that would otherwise pass through standard 0.45 µm filters and falsely inflate solubility readings.

-

Quantification: Carefully aspirate 100 µL of the supernatant, dilute 1:10 in Acetonitrile to quench any ongoing aqueous reactions, and analyze via HPLC-UV (typically at 254 nm) against a pre-established calibration curve.

Stability & Degradation Pathways

The critical failure point in handling 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is ignoring the reactivity of the α -bromo ketone. The compound is fundamentally incompatible with nucleophilic buffers (e.g., Tris, HEPES) and reducing agents containing thiols (e.g., DTT, β -mercaptoethanol).

Mandatory Visualization: Degradation Kinetics

Caption: Primary degradation pathways of the α -bromo ketone moiety via hydrolysis and nucleophilic attack.

Protocol 2: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

This protocol establishes the half-life ( t1/2 ) of the compound in assay-relevant conditions.

-

Stock Preparation: Prepare a 10 mM stock solution in strictly anhydrous DMSO. Store at -20°C in a desiccator.

-

Matrix Spiking: Pre-warm 990 µL of the test matrix (e.g., 50 mM Phosphate Buffer, pH 7.4) to 37°C. Spike in 10 µL of the DMSO stock to initiate the reaction (Final concentration: 100 µM, 1% DMSO). Causality: Keeping DMSO at 1% prevents co-solvent effects from artificially stabilizing the hydrophobic core.

-

Incubation & Sampling: Incubate at 37°C. At time intervals t=0,1,2,4,8, and 24 hours, withdraw a 50 µL aliquot.

-

Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol or a stable-isotope labeled analog). Causality: The organic crash precipitates matrix proteins (if present) and immediately halts hydrolytic degradation.

-

Centrifugation: Spin at 10,000 × g for 5 minutes to clear the sample.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass [M+H]+ and monitor for the emergence of the α -hydroxy degradant (a mass shift of −79 Da for the loss of Br, +17 Da for the addition of OH).

Data Presentation: Expected Stability Metrics

Table 2: Typical half-life ( t1/2 ) of α -bromo ketone derivatives in various media at 37°C.

| Incubation Media | Expected t1/2 | Primary Degradation Mechanism |

| Anhydrous DMSO | > 6 months | Stable (if protected from light and moisture). |

| Phosphate Buffer (pH 4.0) | > 48 hours | Acidic conditions suppress hydroxide-mediated SN2 attack. |

| Phosphate Buffer (pH 7.4) | 4 - 8 hours | Base-catalyzed hydrolysis to α -hydroxy ketone. |

| Tris-HCl Buffer (pH 7.4) | < 30 minutes | Rapid covalent adduction via primary amine of Tris. |

Formulation & Handling Directives

To preserve the scientific integrity of experiments utilizing 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, adhere to the following handling rules:

-

Storage: Store the lyophilized powder at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protect it from light to prevent photolytic cleavage of the C-Br bond.

-

Reconstitution: Always reconstitute in anhydrous, amine-free solvents (DMSO or DMF). Never store aqueous working solutions; they must be prepared fresh immediately prior to dosing or assay initiation.

-

Assay Design: If utilizing this compound in biological assays, avoid Tris, HEPES, or buffers containing DTT/BSA, as the α -bromo ketone will act as an irreversible alkylating agent, binding non-specifically to buffer components and yielding false-negative efficacy data.

References

- 4(1H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties IntechOpen

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Taylor & Francis

- Keto-Enol Tautomerism and Alpha-Bromo Ketone Reactivity: Key Points Master Organic Chemistry

Sources

Application Notes and Protocols for the Use of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in Cell Culture

Abstract

This document provides a detailed guide for researchers on the use of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in a cell culture setting. While this specific molecule is not extensively characterized in publicly available literature, its chemical structure, featuring a quinazolin-4(3H)-one core and a reactive α-bromo-ketone moiety, strongly suggests its function as a covalent inhibitor. This guide is therefore built upon established principles for handling and validating covalent inhibitors, offering a robust framework for investigating the biological activity of this compound. We will delve into its presumed mechanism of action, provide comprehensive protocols for its application in cell-based assays, and discuss the critical control experiments necessary for data validation.

Introduction: The Quinazolin-4(3H)-one Scaffold and the Implication of a Covalent Warhead

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Many of these activities arise from the ability of quinazolinone derivatives to interact with a diverse range of biological targets, such as protein kinases (e.g., EGFR, VEGFR) and the proteasome.[4][5][6]

The subject of this guide, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, is distinguished by the presence of a 3-bromo-2-oxopropyl group. This functional group, an α-haloketone, is a well-known electrophilic "warhead" in drug design.[7][8] Such groups are designed to form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein.[9] This mode of action leads to irreversible inhibition, which can offer advantages in terms of prolonged target engagement and enhanced potency.[10][11]

Given the absence of specific literature for this compound, the protocols and recommendations herein are based on the strong chemical precedent for its function as a covalent inhibitor. Researchers using this compound should proceed with the working hypothesis that it will form a covalent adduct with its cellular target(s).

Predicted Mechanism of Action: Covalent Alkylation of Nucleophilic Residues

The reactive center of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is the carbon atom bearing the bromine. The adjacent carbonyl group withdraws electron density, making this carbon highly susceptible to nucleophilic attack. Within a protein binding pocket, a suitably positioned nucleophilic amino acid residue, such as the thiol group of cysteine, can attack this electrophilic carbon, displacing the bromide ion and forming a stable thioether bond.

This two-step process typically involves:

-

Initial Non-covalent Binding: The quinazolinone scaffold will first dock into the binding site of a target protein, driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Irreversible Covalent Modification: Once optimally positioned, the α-bromo-ketone moiety reacts with a nearby nucleophile to form a covalent bond, leading to irreversible inhibition of the protein's function.[12]

The following diagram illustrates this predicted mechanism.

Caption: Predicted two-step mechanism of covalent inhibition.

Physicochemical Properties and Handling

As no supplier data sheet with specific physicochemical properties for 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is readily available, the following recommendations are based on general properties of similar heterocyclic compounds and reactive molecules.

| Property | Recommendation/Consideration |

| Appearance | Likely a solid powder. |

| Storage | Store at -20°C or -80°C, desiccated, and protected from light to prevent degradation. |

| Solubility | Expected to have poor aqueous solubility. Use anhydrous DMSO for stock solutions. |

| Stability | The α-bromo-ketone moiety may be susceptible to hydrolysis in aqueous solutions. Furthermore, it may react with nucleophilic components in cell culture media.[13][14][15] It is advisable to prepare fresh dilutions from a high-concentration stock immediately before use. |

Experimental Protocols

4.1. Preparation of Stock Solutions

The quality and accuracy of your experiments begin with proper stock solution preparation.

Materials:

-

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, low-retention microcentrifuge tubes

Protocol:

-

Equilibrate the vial of the compound to room temperature before opening to prevent condensation of moisture.

-

Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.

-

Aliquot the primary stock solution into smaller volumes in low-retention tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C, protected from light.

4.2. General Protocol for Cell Treatment

This protocol provides a starting point for treating adherent cells in a 96-well plate format.

Protocol:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

-

Incubate the cells overnight to allow for attachment.

-

The next day, prepare serial dilutions of the compound in complete cell culture medium. It is critical to do this immediately before adding to the cells to minimize degradation of the compound. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Proceed with the desired downstream assay (e.g., cell viability, western blot, etc.).

Assays to Characterize a Putative Covalent Inhibitor

Standard endpoint assays for cytotoxicity (e.g., MTT, CellTiter-Glo®) are useful, but to confirm covalent inhibition, more specific assays are required.[16]

5.1. Time-Dependent IC50 Assay

A hallmark of irreversible covalent inhibitors is that their apparent potency (IC50) will decrease with longer pre-incubation times.

Protocol:

-

Prepare your cellular or biochemical assay as usual.

-

Treat the cells or enzyme with a range of concentrations of the inhibitor.

-

Perform the assay at multiple, distinct pre-incubation time points (e.g., 15 min, 60 min, 120 min, 240 min).

-

For each time point, calculate the IC50 value.

-

Interpretation: If the compound is a covalent inhibitor, the IC50 value should decrease as the pre-incubation time increases, reflecting the time-dependent nature of the covalent bond formation.

| Parameter | Experimental Setup |

| Plate Layout | 96-well plate with serial dilutions of the inhibitor. |

| Incubation Times | T1 = 15 min, T2 = 60 min, T3 = 120 min, T4 = 240 min. |

| Readout | Cell viability or target activity. |

| Analysis | Generate a dose-response curve and calculate the IC50 for each time point. |

5.2. Washout Assay for Irreversible Inhibition

This assay directly tests the irreversibility of the compound's binding. If the inhibitory effect persists after the compound is removed from the medium, this is strong evidence of covalent modification.[16]

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with a high concentration of the inhibitor (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO) and, if possible, a non-covalent inhibitor of the same target as a control.

-

Washout Step:

-

Aspirate the inhibitor-containing medium.

-

Wash the cells gently with a generous volume of pre-warmed, inhibitor-free medium or PBS. Repeat this wash step 3-5 times to ensure complete removal of the unbound compound.

-

Add fresh, inhibitor-free complete medium to the cells.

-

-

Incubate the "washed" cells for a period of time to allow for the recovery of the biological signal if the inhibition was reversible.

-

Measure the biological activity of the target (e.g., phosphorylation of a downstream substrate via Western blot).

-

Interpretation: If the inhibitory effect is maintained in the cells treated with 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one after the washout, but is lost in the cells treated with the non-covalent inhibitor control, this supports an irreversible, covalent mechanism of action.

Caption: Workflow for characterizing a putative covalent inhibitor.

Concluding Remarks and Best Practices

The study of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one presents an opportunity to investigate a potentially novel covalent inhibitor. Due to its reactive nature, careful experimental design is paramount.

-

Always use appropriate controls: A vehicle control (DMSO) is essential. If the target is known, a non-covalent inhibitor for that target is an excellent control for washout experiments.

-

Be mindful of compound stability: The α-bromo-ketone moiety can react with nucleophiles other than the intended target, including components in the cell culture medium.[15] Prepare fresh dilutions for each experiment and consider assessing the compound's stability in your medium over time.

-

Confirm the covalent mechanism: Do not rely solely on a single cytotoxicity assay. The time-dependent IC50 and washout assays are critical for validating the proposed covalent mechanism of action.

By following the protocols and considerations outlined in this guide, researchers can build a robust dataset to elucidate the biological activity and mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

References

-

NextSDS. (n.d.). 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide. Retrieved March 21, 2026, from [Link]

-

NextSDS. (n.d.). 7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone. Retrieved March 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2026, February 11). 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-. [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved March 21, 2026, from [Link]

-

ResearchGate. (n.d.). Haloacetonitrile stability in cell culture media used in vitro toxicological studies. Retrieved March 21, 2026, from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). [Link]

-

PubMed. (2007, June 15). Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. [Link]

-

PubMed. (2014, October 20). Protocol for rational design of covalently interacting inhibitors. [Link]

-

Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

-

Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. (n.d.). [Link]

-

MDPI. (2020, April 18). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

-

National Institutes of Health. (n.d.). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. [Link]

-

National Institutes of Health. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

Semantic Scholar. (2021, April 12). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved March 21, 2026, from [Link]

-

PubMed. (2022, December 15). Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. [Link]

-

PubChem. (n.d.). 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one. Retrieved March 21, 2026, from [Link]

-

bioRxiv. (2023, January 18). Covalent inhibition by a natural product-inspired latent electrophile. [Link]

-

Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. (n.d.). 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one. Retrieved March 21, 2026, from [Link]

-

Dovepress. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. [Link]

-

National Institutes of Health. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]

-

National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

-

National Institutes of Health. (2023, May 24). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). [Link]

-

National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Protocol for rational design of covalently interacting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 15. Haloacetonitrile stability in cell culture media used in vitro toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

in vitro testing of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one cytotoxicity

An Application Guide for the In Vitro Cytotoxic Evaluation of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These heterocyclic compounds are particularly prominent in oncology research, with several derivatives demonstrating potent anti-tumor effects by targeting key cellular pathways.[3][4][5] The development of novel quinazolinone-based therapeutic agents, such as 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, necessitates a rigorous and multi-faceted evaluation of their cytotoxic potential.[6] This guide provides a comprehensive framework for the in vitro assessment of this compound, moving beyond a simple measure of cell death to a more nuanced understanding of its mechanism of action.

This document outlines a suite of validated, sequential assays designed to build a detailed cytotoxicity profile. We will progress from foundational viability assessments to mechanistic assays that probe for hallmarks of apoptosis and oxidative stress. The protocols described herein are designed to be self-validating through the inclusion of essential controls, ensuring the generation of reliable and reproducible data for researchers in drug discovery and development.

Section 1: Foundational Principles & Strategic Experimental Design

A successful cytotoxicity study hinges on a well-conceived experimental design. The choice of assays, cell models, and controls dictates the quality and interpretability of the data.

The Triad of Assessment: Viability, Cytotoxicity, and Mechanism

It is critical to employ a multi-assay strategy to differentiate between various cellular outcomes:

-

Cell Viability Assays (e.g., MTT): These measure metabolic activity, which is an indicator of a healthy, functioning cell population.[7] A reduction in metabolic activity can signify either cell death or a cytostatic effect (inhibition of proliferation).

-

Cytotoxicity Assays (e.g., LDH): These directly measure a marker of cell death, typically the loss of plasma membrane integrity.[8] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9]

-

Mechanistic Assays (e.g., Caspase-3/7, ROS): These assays investigate how the compound is inducing cell death. Measuring the activity of executioner caspases-3 and -7 is a definitive indicator of apoptosis[10], while detecting reactive oxygen species (ROS) can point to oxidative stress as a cytotoxic driver.

Critical Experimental Parameters

-

Cell Line Selection: The choice of cell line is paramount. It is advisable to test the compound on both a cancer cell line relevant to the proposed therapeutic target (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous cell line (e.g., NRK-52E normal rat kidney cells) to determine a selectivity index (SI).[11][12] A high SI indicates that the compound is preferentially toxic to cancer cells, a desirable characteristic for a chemotherapeutic agent.

-

Compound Solubilization: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one must be fully dissolved to ensure accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent. A stock solution should be prepared at a high concentration and then serially diluted in culture medium.

-

The Vehicle Control: It is imperative to run a "vehicle control" in every experiment. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

-

Dose-Response and IC₅₀: Compounds should be tested over a wide range of concentrations (typically using a logarithmic or semi-log dilution series) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ represents the concentration of the compound required to reduce the cell population's viability by 50%.[13]

Section 2: Core Viability & Cytotoxicity Assessment

This section details the primary screening assays to determine if the compound affects cell health.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

-

Cell Seeding: Seed cells in a 96-well, flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot percent viability versus compound concentration to determine the IC₅₀ value.

LDH Assay: Assessment of Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The assay uses an enzymatic coupling reaction where LDH reduces NAD⁺ to NADH, which then drives the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[9]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three additional controls for this assay:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with 10 µL of a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before the end of incubation. This defines 100% cytotoxicity.

-

Medium Background: Culture medium without cells.

-

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

-

Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

-

Data Analysis:

-

Subtract the 680 nm background absorbance from the 490 nm measurement.

-

Subtract the medium background from all other values.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Section 3: Mechanistic Insight Assays

These assays help to elucidate the molecular pathway of cell death induced by the compound.

Caspase-3/7 Glo® Assay: Probing for Apoptosis

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases.[10] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[16] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[17]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using white-walled, clear-bottom 96-well plates suitable for luminescence. Include a positive control for apoptosis (e.g., staurosporine).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer. Allow it to equilibrate to room temperature before use.

-

Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: After subtracting the background luminescence (from wells with medium only), express the results as fold change in caspase activity relative to the vehicle control.

DCFDA Assay: Detecting Reactive Oxygen Species (ROS)

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[18] The DCFDA assay is a common method for measuring total ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.

-

Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM H2DCFDA in serum-free medium to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow for probe uptake and deacetylation.

-

Compound Treatment: Remove the H2DCFDA solution and wash the cells once with warm PBS. Add 100 µL of the serially diluted 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. Include a positive control for ROS induction (e.g., H₂O₂ or Amplex Red).[18]

-

Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader. Readings can be taken kinetically over time (e.g., every 15 minutes for 2-4 hours) or as a single endpoint measurement.

-

Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control at each time point or at the final endpoint.

Section 4: Data Synthesis and Visualization

Interpreting the Combined Data

By integrating the results from these assays, a comprehensive cytotoxicity profile can be constructed.

| Assay | Metric | Interpretation |

| MTT | IC₅₀ (µM) | Potency of the compound in reducing metabolic activity. |

| LDH | % Cytotoxicity | Degree of plasma membrane damage (necrosis/late apoptosis). |

| Caspase-3/7 | Fold Change | Induction of programmed cell death (apoptosis). |

| ROS | Fold Change | Induction of cellular oxidative stress. |

Example Scenarios:

-

Scenario A: Apoptotic Induction: A low MTT IC₅₀, a high fold-change in Caspase-3/7 activity, and a delayed or low increase in LDH release suggests the compound is a potent inducer of apoptosis.

-

Scenario B: Necrotic Induction: A low MTT IC₅₀ coupled with a rapid and high level of LDH release and low caspase activity indicates a primary necrotic mechanism.

-

Scenario C: Oxidative Stress-Mediated Apoptosis: A significant increase in ROS production that precedes or coincides with a rise in caspase-3/7 activity suggests that oxidative stress is an upstream event triggering apoptosis.

Visualizing Workflows and Mechanisms

Diagrams are essential for communicating complex workflows and biological pathways.

Caption: General experimental workflow for multi-assay cytotoxicity assessment.

Caption: Principle of the MTT cell viability assay.

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. opentrons.com [opentrons.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

Application Notes and Protocols for the Derivatization of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one for Assay Development

Introduction: The Quinazolinone Scaffold as a Versatile Platform for Chemical Biology

The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and chemical biology.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The stability of the quinazolinone nucleus makes it an excellent starting point for the synthesis of diverse molecular probes and potential therapeutic agents.[1][6] Recently, there has been growing interest in utilizing quinazolinone derivatives for the development of fluorescent probes for bioimaging and assays, owing to their favorable photophysical properties.[7][8][9]

This application note provides a detailed guide to the derivatization of a key quinazolinone intermediate, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one . This compound features a highly reactive α-bromo-ketone moiety, which serves as a versatile electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The resulting derivatives are valuable tools for various assay formats, including fluorescence-based assays and enzyme inhibition studies. We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step protocols, and discuss the application of the synthesized compounds in relevant biological assays.

Core Chemistry: The Reactivity of the α-Bromo-Ketone Moiety

The synthetic utility of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one lies in the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl group, combined with the good leaving group ability of the bromide ion, renders this carbon highly susceptible to attack by a variety of nucleophiles. This reactivity allows for the construction of a diverse library of quinazolinone derivatives with tailored properties for specific applications.

Synthesis of the Starting Material: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

The synthesis of the title compound can be achieved through a two-step process starting from the readily available quinazolin-4(3H)-one.

Protocol 1: Synthesis of 3-(2-oxopropyl)quinazolin-4(3H)-one

This initial step involves the alkylation of the nitrogen at the 3-position of the quinazolinone ring with chloroacetone.

Materials:

-

Quinazolin-4(3H)-one

-

Chloroacetone

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(2-oxopropyl)quinazolin-4(3H)-one as a white solid.

Protocol 2: Bromination of 3-(2-oxopropyl)quinazolin-4(3H)-one

The subsequent step is the selective bromination at the α-position of the ketone.

Materials:

-

3-(2-oxopropyl)quinazolin-4(3H)-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(2-oxopropyl)quinazolin-4(3H)-one (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture and irradiate with a UV lamp (or a high-intensity incandescent lamp) for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, which can often be used in the next step without further purification.

Derivatization Strategies and Protocols

The α-bromo-ketone moiety of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is a versatile precursor for the synthesis of various heterocyclic systems, which can serve as fluorophores or pharmacophores.

Strategy 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The reaction of α-bromo-ketones with thioamides or thioureas is a classic method for the synthesis of thiazole rings. This approach allows for the introduction of diverse substituents on the thiazole ring, thereby tuning the electronic and photophysical properties of the final molecule.

Materials:

-

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to yield the desired thiazole derivative.

Diagram of Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the synthesis of thiazole-derivatized quinazolinone.

Strategy 2: Synthesis of Fluorescent Probes through Condensation Reactions

The reactive methylene group adjacent to the newly formed thiazole ring or other introduced functionalities can be further derivatized through condensation reactions with aromatic aldehydes to generate extended π-conjugated systems. These extended systems often exhibit interesting fluorescence properties.

Materials:

-

3-((2-amino-4-thiazolyl)methyl)quinazolin-4(3H)-one derivative

-

Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

-

Piperidine (catalytic amount)

-

Ethanol or Acetic Acid

-

Ice-cold water

Procedure:

-

Dissolve the thiazole derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol or acetic acid.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 6-8 hours, monitoring the formation of the colored product by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure styryl dye.

Application in Assays: Development of a "Turn-On" Fluorescent Probe

Quinazolinone-based fluorescent probes can be designed to exhibit a "turn-on" fluorescence response in the presence of a specific analyte.[10][11] For example, a derivative containing a nitro group can be non-fluorescent due to photoinduced electron transfer (PET) quenching. Reduction of the nitro group to an amino group by an analyte can disrupt this quenching mechanism, leading to a significant increase in fluorescence intensity.[10]

Assay Principle: Detection of Reducing Environments

A quinazolinone-thiazole derivative bearing a nitro-substituted styryl moiety can be used as a probe for detecting reducing environments, such as those found in hypoxic cancer cells.

Diagram of "Turn-On" Fluorescence Probe Mechanism

Caption: Mechanism of a "turn-on" fluorescent probe for reducing agents.

Protocol 5: General Procedure for a Fluorescence-Based Assay

Materials:

-

Quinazolinone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Analyte of interest

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the analyte in the assay buffer.

-

In a 96-well black microplate, add the assay buffer to a final volume of 198 µL per well.

-

Add 2 µL of the fluorescent probe stock solution to each well to achieve a final concentration of 10 µM.

-

Add the analyte dilutions to the respective wells. Include a control well with no analyte.

-

Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (determined from the spectral properties of the "on" state of the probe).

-

Plot the fluorescence intensity against the analyte concentration to generate a calibration curve.

Characterization of Synthesized Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

| Technique | Purpose | Expected Observations for a Quinazolinone-Thiazole Derivative |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the quinazolinone core protons, the thiazole ring proton, and protons of the substituents.[12][13] |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | Resonances for the carbonyl carbon of the quinazolinone, aromatic carbons, and carbons of the thiazole ring.[12] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the derivative. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic stretching frequencies for C=O (quinazolinone), C=N, and N-H bonds. |

| UV-Vis and Fluorescence Spectroscopy | To determine the photophysical properties of fluorescent derivatives. | Measurement of absorption and emission maxima, and determination of the quantum yield. |

Troubleshooting and Key Considerations

-

Reaction Monitoring: Close monitoring of the reactions by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: Column chromatography is often necessary to obtain highly pure compounds, which is essential for reliable assay results.

-

Solubility: Some quinazolinone derivatives may have poor aqueous solubility. Stock solutions are typically prepared in DMSO, and the final concentration of DMSO in the assay should be kept low (usually <1%) to avoid artifacts.

-

Photostability: For fluorescent probes, it is important to assess their photostability to ensure reliable and reproducible measurements.

-

Selectivity: When developing a probe for a specific analyte, it is essential to test its response to other potentially interfering species to confirm its selectivity.

Conclusion

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is a valuable and versatile building block for the synthesis of a wide range of functionalized quinazolinone derivatives. The protocols and strategies outlined in this application note provide a roadmap for researchers to generate novel compounds for various assay applications, particularly in the development of fluorescent probes for chemical biology and drug discovery. The inherent modularity of the synthetic routes allows for fine-tuning of the chemical and physical properties of the derivatives, opening up exciting possibilities for the creation of new tools to interrogate biological systems.

References

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). ResearchGate.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). SpringerLink. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

-

Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. (2024). PubMed. Available at: [Link]

-

Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020). Frontiers. Available at: [Link]

-

Synthesis of thiadiazol derivatives of 4(3H)-quinazolinone as potential antimicrobial agents. (n.d.). Europe PMC. Available at: [Link]

-

Recent Advances in Quinazolinones as an Emerging Molecular Platform for Luminescent Materials and Bioimaging. (2021). ResearchGate. Available at: [Link]

-

Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Biological Activity of Quinazolinones. (2020). IntechOpen. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Available at: [Link]

-

4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides. (n.d.). PubMed. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Available at: [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). ResearchGate. Available at: [Link]

-

Bioactive molecules and fluorescent probes based on quinazolinone.... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

3 - Supporting Information. (n.d.). pubs.rsc.org. Available at: [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Available at: [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). PubMed. Available at: [Link]

-

Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. (2021). ResearchGate. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate. Available at: [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Available at: [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). Dovepress. Available at: [Link]

-

Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives. (2006). MDPI. Available at: [Link]

-

Synthesis of Nopinone-Based Quinazolin-2-amine Fluorescent Probe for Detection of Cu 2+ and Its Application Research. (n.d.). Chinese Journal of Organic Chemistry. Available at: [Link]

-

Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (2020). PubMed. Available at: [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed. Available at: [Link]

-

Synthesis and anti-inflammatory and antimicrobial activities of some novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities. (n.d.). ScienceDirect. Available at: [Link]

-

311 Heterocyclic Letters Vol. 13| No.2|311-318|February-April|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: - heteroletters.org. (2023). heteroletters.org. Available at: [Link]

-

An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The fluorescence competition experiment of probes QZLSZ‐1 (A), QZLSZ‐2.... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Available at: [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

Sources

- 1. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of thiadiazol derivatives of 4(3H)-quinazolinone as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. mediresonline.org [mediresonline.org]